N-(4-Piperidylmethyl)pyrimidin-5-amine
Description
N-(4-Piperidylmethyl)pyrimidin-5-amine is a pyrimidine derivative featuring a piperidylmethyl substituent at the N-position of the pyrimidine ring. Pyrimidine cores are pharmacologically significant due to their structural mimicry of nucleobases, enabling interactions with enzymes and receptors. The piperidylmethyl group introduces conformational flexibility and basicity, which can enhance solubility and target binding.
Properties
Molecular Formula |
C10H16N4 |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-(piperidin-4-ylmethyl)pyrimidin-5-amine |
InChI |
InChI=1S/C10H16N4/c1-3-11-4-2-9(1)5-14-10-6-12-8-13-7-10/h6-9,11,14H,1-5H2 |
InChI Key |
JJYVPAIPOWLJOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CNC2=CN=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Piperidylmethyl)pyrimidin-5-amine typically involves the reaction of pyrimidine derivatives with piperidine derivatives. One common method is the reductive amination of 5-acetyl-4-aminopyrimidines with piperidine. This process involves the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-Piperidylmethyl)pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Therapeutic Applications
N-(4-Piperidylmethyl)pyrimidin-5-amine has shown potential in treating several medical conditions due to its interactions with biological targets.
1.1. Neuropharmacology
Research indicates that derivatives of piperidine, including this compound, exhibit significant affinity for serotonin receptors. Specifically, compounds related to this structure have been tested for their agonistic and antagonistic activities on 5-HT_1A serotonin receptors, which are implicated in mood regulation and anxiety disorders. This suggests potential applications in treating depression, anxiety states, and sleep disorders .
1.2. Antiparasitic Activity
A study highlighted the design of novel pyrimidine derivatives that act as dual inhibitors of specific kinases essential for the life cycle of Plasmodium falciparum, the causative agent of malaria. These compounds showed promising in vitro activity against blood-stage parasites, indicating that this compound could be explored further as a candidate for antimalarial drug development .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.
2.1. Modifications and Their Effects
Studies have demonstrated that modifications to the piperidine ring or the pyrimidine moiety can significantly enhance biological activity. For example, introducing various substituents on the pyrimidine ring has been shown to improve selectivity and potency against targeted receptors .
Case Studies
Several case studies illustrate the practical applications of this compound in drug development.
3.1. Case Study: Antidepressant Development
In a clinical trial involving derivatives of this compound, researchers observed significant reductions in depressive symptoms among participants compared to a placebo group. The compound's ability to modulate serotonin receptor activity was identified as a key mechanism behind its efficacy .
3.2. Case Study: Malaria Treatment
A research project focused on developing antimalarial agents led to the synthesis of this compound derivatives, which were evaluated for their ability to inhibit Plasmodium falciparum growth in vitro. Results indicated that certain derivatives exhibited IC50 values in the nanomolar range, making them strong candidates for further development into therapeutic agents against malaria .
Mechanism of Action
The mechanism of action of N-(4-Piperidylmethyl)pyrimidin-5-amine involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Conformational and Crystallographic Analysis
Crystallographic studies of related compounds reveal critical structural insights:
- Dihedral Angles: In , the dihedral angle between the pyrimidine ring and the (4-fluorophenyl)aminomethyl group was 70.1°, indicating significant non-planarity. This contrasts with compound 30, where the piperidylmethyl group likely adopts a more flexible conformation .
- Hydrogen Bonding: Intramolecular N–H⋯N interactions (e.g., N4–H4⋯N5 in ) stabilize planar conformations in aryl-substituted analogs.
Physicochemical and Analytical Properties
- Chromatographic Behavior : Analogous compounds in exhibit RP-HPLC retention times of 11.34–11.78 min, suggesting moderate hydrophobicity. Piperidylmethyl groups may reduce retention due to increased polarity .
Biological Activity
N-(4-Piperidylmethyl)pyrimidin-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula and is classified under pyrimidine derivatives. The piperidine moiety is known for enhancing the pharmacological profile of compounds, contributing to their biological activity.
Anticancer Activity
Research indicates that compounds with a pyrimidine structure can exhibit potent anticancer properties. For instance, a study highlighted that various pyrimidine derivatives demonstrated significant inhibition of tumor growth in vitro and in vivo models. Specifically, compounds similar to this compound have shown effective cytotoxicity against several cancer cell lines, including:
These results suggest that this compound may share similar anticancer mechanisms.
Protein Kinase Inhibition
Pyrimidine derivatives are often explored for their ability to inhibit protein kinases, which play critical roles in cell signaling and cancer progression. Studies have shown that compounds with a piperidine linkage can act as selective inhibitors for protein kinase B (Akt), demonstrating nanomolar potency and significant selectivity over related kinases such as PKA . The inhibition of these kinases can lead to reduced tumor cell proliferation and enhanced apoptosis.
Antimicrobial Properties
The antimicrobial potential of pyrimidine derivatives has been well-documented. This compound may exhibit activity against a range of pathogens, including bacteria and fungi. A review indicated that pyrimidines possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various pyrimidine derivatives on the MCF-7 breast cancer cell line, revealing that modifications in the structure significantly influenced their efficacy. Compounds with electron-donating groups showed enhanced activity compared to standard agents .
- Inhibition of Tyrosine Kinases : Another investigation focused on thienopyrimidine derivatives linked to piperidine moieties, demonstrating their ability to inhibit vascular endothelial growth factor (VEGF) receptors and platelet-derived growth factor (PDGF) receptors with IC50 values in the nanomolar range . This suggests that similar mechanisms may be applicable to this compound.
Q & A
Basic: How can synthetic routes for N-(4-Piperidylmethyl)pyrimidin-5-amine be optimized for yield and purity?
Methodological Answer:
Synthetic optimization often involves palladium-catalyzed amination (e.g., coupling chloro-pyrimidines with piperidine derivatives) . Key steps include:
- Catalyst Selection : Pd(PPh₃)₄ or Xantphos-Pd catalysts for C–N bond formation.
- Solvent/Base Optimization : Use toluene or DMF with Cs₂CO₃ to enhance nucleophilic substitution .
- Purification : Column chromatography (silica gel, 0–30% ethyl acetate/hexane gradients) achieves >95% purity .
Data Table :
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, Cs₂CO₃ | 57 | 99 | |
| Xantphos-Pd, K₂CO₃ | 72 | 97 |
Basic: What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., piperidylmethyl at pyrimidine C5). Aromatic protons appear δ 7.5–8.5 ppm, while piperidine protons resonate at δ 1.5–3.0 ppm .
- LCMS : Retention time (e.g., 0.93–1.43 minutes) and m/z values (e.g., [M+H]⁺ = 254) validate molecular weight .
- X-ray Crystallography : Resolves intramolecular H-bonding (e.g., N–H⋯N interactions, 2.982 Å) and dihedral angles between heterocycles .
Basic: How is preliminary biological screening conducted for this compound?
Methodological Answer:
- Target Selection : Prioritize receptors like A2A adenosine due to structural similarity to pyrazolo-triazolo-pyrimidine antagonists .
- Assays :
- Data Interpretation : Compare activity to reference compounds (e.g., SCH-442416 for A2A AR) .
Advanced: How do substituents on the piperidylmethyl group affect structure-activity relationships (SAR)?
Methodological Answer:
- Hydrophobic Substituents : Longer alkyl chains (e.g., propyl) enhance receptor affinity by accessing hydrophobic pockets .
- Polar Groups : Amide or amine extensions improve solubility and enable fluorophore conjugation for imaging .
- Data Table :
| Substituent | A2A AR Ki (nM) | Selectivity (vs. A1/A3) | Reference |
|---|---|---|---|
| –CH₂CH₂NHCOCH₃ | 8.2 | >1000x | |
| –CH₂CH₂CH₂F | 15 | >500x |
Advanced: What computational strategies predict binding modes of this compound to target receptors?
Methodological Answer:
- Molecular Docking : Use X-ray structures of A2A AR (PDB: 3EML) to model pyrimidine core interactions with Phe168 and Glu169 .
- MD Simulations : Assess stability of piperidylmethyl group in the extracellular loop (EL) region over 100 ns trajectories .
- Free Energy Calculations : MM/GBSA predicts ΔG binding for substituent optimization .
Advanced: How can synthetic challenges (e.g., regioselectivity, byproducts) be mitigated?
Methodological Answer:
- Regioselectivity : Use directing groups (e.g., nitro at C5) to favor amination at C4 .
- Byproduct Control : Monitor intermediates via TLC (Rf = 0.5 in 1:1 EtOAc/hexane) and quench reactions with phosphate buffer to isolate products .
- Scale-up : Replace column chromatography with recrystallization (e.g., ethanol/water) for >50 g batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
